Cas no 1025509-86-7 (N1-ethyl-6-methylbenzene-1,2-diamine)

1025509-86-7 structure
Nom du produit:N1-ethyl-6-methylbenzene-1,2-diamine
N1-ethyl-6-methylbenzene-1,2-diamine Propriétés chimiques et physiques
Nom et identifiant
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- N1-ethyl-6-methylbenzene-1,2-diamine
- 1,2-Benzenediamine, N2-ethyl-3-methyl-
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- Piscine à noyau: 1S/C9H14N2/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6,11H,3,10H2,1-2H3
- La clé Inchi: PKWMRHIQLQMHBL-UHFFFAOYSA-N
- Sourire: C1(N)=CC=CC(C)=C1NCC
Propriétés expérimentales
- Dense: 1.043±0.06 g/cm3(Predicted)
- Point d'ébullition: 277.4±28.0 °C(Predicted)
- Le PKA: 6.50±0.11(Predicted)
N1-ethyl-6-methylbenzene-1,2-diamine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116126-0.05g |
N1-ethyl-6-methylbenzene-1,2-diamine |
1025509-86-7 | 95% | 0.05g |
$468.0 | 2023-10-27 | |
Enamine | EN300-1116126-1.0g |
N1-ethyl-6-methylbenzene-1,2-diamine |
1025509-86-7 | 1g |
$728.0 | 2023-05-24 | ||
Enamine | EN300-1116126-10.0g |
N1-ethyl-6-methylbenzene-1,2-diamine |
1025509-86-7 | 10g |
$3131.0 | 2023-05-24 | ||
Enamine | EN300-1116126-10g |
N1-ethyl-6-methylbenzene-1,2-diamine |
1025509-86-7 | 95% | 10g |
$2393.0 | 2023-10-27 | |
Enamine | EN300-1116126-1g |
N1-ethyl-6-methylbenzene-1,2-diamine |
1025509-86-7 | 95% | 1g |
$557.0 | 2023-10-27 | |
Enamine | EN300-1116126-0.1g |
N1-ethyl-6-methylbenzene-1,2-diamine |
1025509-86-7 | 95% | 0.1g |
$490.0 | 2023-10-27 | |
Enamine | EN300-1116126-0.5g |
N1-ethyl-6-methylbenzene-1,2-diamine |
1025509-86-7 | 95% | 0.5g |
$535.0 | 2023-10-27 | |
Enamine | EN300-1116126-5.0g |
N1-ethyl-6-methylbenzene-1,2-diamine |
1025509-86-7 | 5g |
$2110.0 | 2023-05-24 | ||
Enamine | EN300-1116126-2.5g |
N1-ethyl-6-methylbenzene-1,2-diamine |
1025509-86-7 | 95% | 2.5g |
$1089.0 | 2023-10-27 | |
Enamine | EN300-1116126-0.25g |
N1-ethyl-6-methylbenzene-1,2-diamine |
1025509-86-7 | 95% | 0.25g |
$513.0 | 2023-10-27 |
N1-ethyl-6-methylbenzene-1,2-diamine Littérature connexe
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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